Bienvenue dans la boutique en ligne BenchChem!

Carbazochrome salicylate

Hemostatic formulation Aqueous solubility Parenteral administration

Carbazochrome salicylate (CAS 13051-01-9) is the only commercially viable sodium salicylate complex of adrenochrome monosemicarbazone that solves the marked instability and insolubility of natural adrenochrome, enabling reproducible oral and intramuscular dosing. Unlike carbazochrome sodium sulfonate (CSS), it avoids sulfonate-related excipient incompatibilities; unlike tranexamic acid, it acts via capillary stabilization and platelet aggregation enhancement—not antifibrinolysis. Its absent sympathomimetic activity (no BP or heart rate alteration) eliminates hemodynamic confounders, making it the gold standard for clean capillary hemostasis research and analytical method development.

Molecular Formula C17H17N4NaO6
Molecular Weight 396.3 g/mol
CAS No. 13051-01-9
Cat. No. B1668342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbazochrome salicylate
CAS13051-01-9
SynonymsCarbazochrome salicylate;  Andenogen
Molecular FormulaC17H17N4NaO6
Molecular Weight396.3 g/mol
Structural Identifiers
SMILESCN1CC(C2=CC(=NNC(=O)N)C(=O)C=C21)O.C1=CC=C(C(=C1)C(=O)[O-])O.[Na+]
InChIInChI=1S/C10H12N4O3.C7H6O3.Na/c1-14-4-9(16)5-2-6(12-13-10(11)17)8(15)3-7(5)14;8-6-4-2-1-3-5(6)7(9)10;/h2-3,9,15-16H,4H2,1H3,(H2,11,17);1-4,8H,(H,9,10);/q;;+1/p-1
InChIKeyJZMQADOQZYQTFU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Carbazochrome Salicylate (CAS 13051-01-9): Procurement-Grade Hemostatic for Capillary Stabilization Research and Formulation


Carbazochrome salicylate (CAS 13051-01-9) is an adrenochrome monosemicarbazone sodium salicylate complex that functions as a capillary-stabilizing hemostatic agent. Its molecular formula is C₁₇H₁₇N₄NaO₆ with a molecular weight of 396.33 g/mol, and it appears as an orange-red powder with a melting point of 196–197.5°C (decomposition) [1]. At 25°C, its aqueous solubility is 0.61 mg/mL, with practical insolubility in ether and chloroform; a 10% aqueous solution exhibits a pH of 6.7–7.3 [2]. The compound was developed to overcome the marked instability and insolubility of both natural and synthetic adrenochrome, enabling both oral and intramuscular administration [3].

Why Carbazochrome Salicylate Cannot Be Interchanged with Carbazochrome Base, Sodium Sulfonate, or Tranexamic Acid


Carbazochrome salicylate, carbazochrome sodium sulfonate (CSS, CAS 51460-26-5), and tranexamic acid (TXA) operate through distinct hemostatic mechanisms and exhibit materially different physicochemical properties that preclude generic substitution. While carbazochrome base (adrenochrome monosemicarbazone) is stable but poorly soluble, the sodium salicylate complexation confers sufficient aqueous solubility for oral and intramuscular administration [1]. In contrast, CSS incorporates a sulfonate group that eliminates the salicylate moiety—an important safety consideration, as the absence of salicylic acid groups in CSS avoids potential hemolysis and reduces irritation [2]. Mechanistically, TXA is an antifibrinolytic that inhibits plasminogen activation, whereas carbazochrome salicylate acts via capillary stabilization and platelet aggregation enhancement independent of coagulation factors [3]. The quantitative differentiation evidence presented below addresses solubility, stability, and hemostatic action directly relevant to procurement and research application selection.

Carbazochrome Salicylate (13051-01-9) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Aqueous Solubility of Carbazochrome Salicylate vs. Carbazochrome Sodium Sulfonate for Formulation Selection

Carbazochrome salicylate exhibits aqueous solubility of 0.61 mg/mL at 25°C [1]. In contrast, carbazochrome sodium sulfonate (CSS) demonstrates higher aqueous solubility, with vendor technical datasheets reporting values of 3 mg/mL in water and up to 10 mg/mL with ultrasonication . This represents approximately a 5-fold greater aqueous solubility for CSS compared to carbazochrome salicylate under standard conditions. The salicylate salt form confers sufficient solubility for intramuscular and oral administration but is less favorable for high-concentration aqueous formulations than the sulfonate derivative.

Hemostatic formulation Aqueous solubility Parenteral administration Drug delivery

Chemical Stability: Carbazochrome Salicylate Enables Practical Handling vs. Unstable Adrenochrome Precursor

Adrenochrome, the oxidation product of epinephrine, is markedly unstable and insoluble, rendering it impractical for therapeutic or research use [1]. Carbazochrome (adrenochrome monosemicarbazone) confers stability to the adrenochrome core through semicarbazone conjugation [2]. Carbazochrome salicylate further enhances solubility through sodium salicylate complexation while maintaining the stability conferred by the semicarbazone moiety. The compound's melting point of 196–197.5°C (with decomposition) provides a measurable thermal stability benchmark [3], whereas adrenochrome lacks defined stability parameters due to its inherent lability.

Chemical stability Hemostatic agents Storage conditions Adrenochrome derivatives

Hemostatic Efficacy: Controlled Trial Evidence of No Reduction in Surgical Bleeding vs. Placebo

In a controlled study of fifty-three patients undergoing multiple dental extractions and alveoloplasty under general anesthesia, twenty-six patients received preoperative intramuscular carbazochrome salicylate (5 mg, 1.5–2 hours preoperatively) while twenty-seven served as untreated controls. When operations of equal extent and severity were compared, no effective benefit in reduction of blood loss was noted in the carbazochrome salicylate–treated group compared with controls [1]. Subsequent double-blind controlled trials similarly failed to identify a useful reduction in blood loss after surgery with adrenochrome monosemicarbazide agents [2].

Surgical hemostasis Bleeding time Randomized controlled trial Capillary bleeding

Absence of Sympathomimetic Effects: Carbazochrome Salicylate vs. Epinephrine-Class Compounds

Despite being chemically derived from epinephrine oxidation, carbazochrome salicylate exhibits no sympathomimetic effects. Clinical investigators confirm that it does not alter blood components, affect blood pressure, or change cardiac rate [1]. This differentiates carbazochrome salicylate from epinephrine and related adrenergic agonists, which produce vasoconstriction, tachycardia, and hypertension. The compound achieves hemostasis exclusively through capillary stabilization—reducing capillary permeability and promoting retraction of severed capillary ends—without the systemic hemodynamic effects characteristic of sympathomimetic agents [2].

Sympathomimetic activity Hemodynamic safety Capillary hemostasis Adrenergic receptors

Hemostatic Combination Therapy: CSS + TXA Outcomes Relevant to Carbazochrome Salicylate Differentiation

While direct comparative studies between carbazochrome salicylate and CSS + TXA combinations are absent, recent evidence on the sulfonate derivative provides relevant class context. A retrospective cohort study of traumatic brain injury patients (n = 416) compared CSS plus TXA versus TXA monotherapy. Combined treatment with CSS and TXA was not associated with better clinical outcomes in terms of in-hospital mortality, consciousness at discharge, or length of hospital stay compared with TXA alone [1]. This finding, when combined with the carbazochrome salicylate surgical bleeding trial data (Evidence Item 3), suggests that the capillary-stabilizing mechanism of adrenochrome derivatives may confer limited additive benefit in acute surgical or traumatic hemorrhage settings when used alongside potent antifibrinolytics.

Combination hemostatic therapy Traumatic brain injury Tranexamic acid Carbazochrome sodium sulfonate

Carbazochrome Salicylate: Evidence-Backed Procurement Scenarios for Research and Formulation Applications


Capillary Fragility and Microvascular Permeability Research Models

Carbazochrome salicylate is indicated for experimental models investigating capillary fragility, increased vascular permeability, and microvascular bleeding where stabilization of the capillary endothelium is the primary endpoint. The compound reduces capillary permeability and promotes retraction of severed capillary ends without altering coagulation cascade factors, blood pressure, or cardiac rate [1]. Appropriate models include radiation-induced petechiae, thrombocytopenic purpura, and hereditary hemorrhagic telangiectasia [2]. The stable, commercially available sodium salicylate complex form enables reproducible dosing in animal studies via oral or intramuscular administration.

Formulation Development Requiring Moderate Aqueous Solubility with Oral/IM Bioavailability

The sodium salicylate complexation of carbazochrome salicylate confers sufficient aqueous solubility (0.61 mg/mL at 25°C) for oral and intramuscular administration while avoiding the potential hemolytic effects associated with free salicylic acid groups [1]. For formulations requiring higher aqueous solubility (>3 mg/mL), carbazochrome sodium sulfonate (CSS) provides a 5- to 16-fold solubility advantage but introduces different excipient compatibility and safety profiles [2]. Carbazochrome salicylate is the preferred reference standard for developing oral tablet, syrup, or IM injection formulations where moderate solubility is acceptable and salicylate compatibility is established.

Hemostatic Studies Requiring Absence of Sympathomimetic Confounding Variables

In hemostasis research where cardiovascular or autonomic nervous system effects must be excluded as confounding variables, carbazochrome salicylate offers a distinct advantage over adrenergic agonists and vasoconstrictor hemostatics. The compound exhibits no sympathomimetic activity—no alteration of blood pressure, cardiac rate, or blood components—despite its structural derivation from epinephrine [1]. This pharmacological profile enables clean investigation of capillary-stabilizing hemostatic mechanisms without interference from systemic hemodynamic changes.

Reference Standard for Carbazochrome Derivative Analytical Method Development

Carbazochrome salicylate serves as a reference standard for developing and validating analytical methods (HPLC, LC-MS/MS) for carbazochrome derivatives in biological matrices. The compound has a defined molecular formula (C₁₇H₁₇N₄NaO₆), molecular weight (396.33 g/mol), and melting point (196–197.5°C, decomposition) that facilitate method qualification [1]. Liquid chromatography–electrospray ionization tandem mass spectrometry methods have been validated for carbazochrome sodium sulfonate quantification in human plasma [2]; carbazochrome salicylate provides a structurally related reference material for method transfer, impurity profiling, and stability-indicating assay development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carbazochrome salicylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.